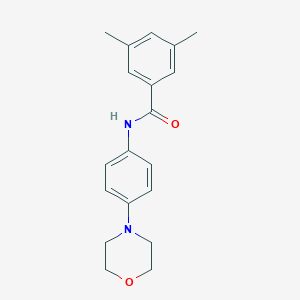![molecular formula C13H12BrNOS B253212 4-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253212.png)
4-bromo-N-[2-(2-thienyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-[2-(2-thienyl)ethyl]benzamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a synthetic molecule that is primarily used as a tool for studying the molecular mechanisms of various biological processes.
科学的研究の応用
4-bromo-N-[2-(2-thienyl)ethyl]benzamide has been used in various scientific research applications. One of the most common applications is in the study of protein-protein interactions. It has been shown to selectively inhibit the interaction between two proteins, making it a useful tool for studying the role of these interactions in various biological processes.
Another application of 4-bromo-N-[2-(2-thienyl)ethyl]benzamide is in the study of enzyme activity. It has been shown to selectively inhibit the activity of certain enzymes, making it a valuable tool for studying the role of these enzymes in various biological processes.
作用機序
The mechanism of action of 4-bromo-N-[2-(2-thienyl)ethyl]benzamide is not fully understood. However, it is believed to work by selectively binding to certain proteins or enzymes, thereby inhibiting their activity. This selective binding is thought to be due to the unique structure of the molecule, which allows it to interact with specific amino acid residues in the target protein or enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-[2-(2-thienyl)ethyl]benzamide depend on the specific protein or enzyme that it targets. However, it has been shown to have a range of effects, including inhibition of protein-protein interactions, inhibition of enzyme activity, and modulation of signaling pathways.
実験室実験の利点と制限
One of the main advantages of 4-bromo-N-[2-(2-thienyl)ethyl]benzamide is its selectivity. It can selectively target specific proteins or enzymes, allowing researchers to study the role of these molecules in various biological processes. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research.
However, there are also some limitations to the use of 4-bromo-N-[2-(2-thienyl)ethyl]benzamide. One of the main limitations is that it can be difficult to determine the exact target of the molecule. This can make it challenging to interpret the results of experiments using this compound.
将来の方向性
There are many potential future directions for the use of 4-bromo-N-[2-(2-thienyl)ethyl]benzamide in scientific research. One potential direction is in the study of protein-protein interactions in disease states. By selectively inhibiting these interactions, researchers may be able to develop new therapies for various diseases.
Another potential direction is in the study of enzyme activity in disease states. By selectively inhibiting the activity of certain enzymes, researchers may be able to develop new treatments for diseases that are caused by overactive enzymes.
Overall, 4-bromo-N-[2-(2-thienyl)ethyl]benzamide is a valuable tool for scientific research. Its unique properties make it a useful tool for studying a range of biological processes, and there are many potential future directions for its use in scientific research.
合成法
The synthesis of 4-bromo-N-[2-(2-thienyl)ethyl]benzamide can be achieved through several methods. One of the most common methods is by reacting 4-bromoacetanilide with 2-thiopheneethylamine in the presence of a catalyst such as palladium on carbon. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of around 80-100°C. The resulting product is then purified through recrystallization or column chromatography.
特性
製品名 |
4-bromo-N-[2-(2-thienyl)ethyl]benzamide |
|---|---|
分子式 |
C13H12BrNOS |
分子量 |
310.21 g/mol |
IUPAC名 |
4-bromo-N-(2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C13H12BrNOS/c14-11-5-3-10(4-6-11)13(16)15-8-7-12-2-1-9-17-12/h1-6,9H,7-8H2,(H,15,16) |
InChIキー |
QGGLJQPFZFRYEU-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CCNC(=O)C2=CC=C(C=C2)Br |
正規SMILES |
C1=CSC(=C1)CCNC(=O)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B253134.png)
![Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253136.png)
![N-[3-(4-morpholinyl)propyl]-2-pyridinecarboxamide](/img/structure/B253137.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide](/img/structure/B253141.png)
![4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B253143.png)






![N-[4-(dimethylamino)phenyl]-5-nitro-2-furamide](/img/structure/B253153.png)
